2-Hexenylamine

Übersicht

Beschreibung

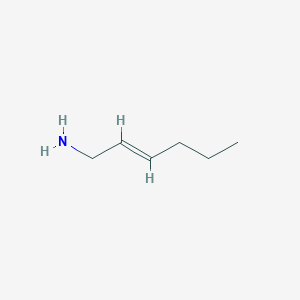

2-Hexenylamine is an organic compound with the molecular formula C6H13N. It is an unsaturated aliphatic amine, characterized by the presence of a double bond in its carbon chain. This compound is a colorless liquid with a fishy odor, typical of amines. It is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hexenylamine can be synthesized through several methods, including:

Hydroamination of 1-Hexene: This method involves the addition of ammonia to 1-Hexene in the presence of a catalyst, typically a transition metal complex, under high pressure and temperature conditions.

Reductive Amination of 2-Hexenal: This method involves the reaction of 2-Hexenal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often involves the reductive amination of 2-Hexenal due to its efficiency and high yield. The process is typically carried out in large reactors with continuous monitoring of reaction conditions to ensure optimal production rates.

Analyse Chemischer Reaktionen

2-Hexenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-Hexenamide or 2-Hexenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to hexylamine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a nickel catalyst.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen with nickel catalyst.

Substitution: Acyl chlorides, acid anhydrides, under mild to moderate temperature conditions.

Major Products:

Oxidation: 2-Hexenamide, 2-Hexenoic acid.

Reduction: Hexylamine.

Substitution: Various amides and substituted amines.

Wissenschaftliche Forschungsanwendungen

2-Hexenylamine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of surfactants, corrosion inhibitors, and rubber chemicals.

Wirkmechanismus

2-Hexenylamine can be compared with other similar compounds such as:

Hexylamine: A saturated aliphatic amine with similar chemical properties but lacking the double bond.

2-Butenylamine: An unsaturated amine with a shorter carbon chain.

2-Octenylamine: An unsaturated amine with a longer carbon chain.

Uniqueness: this compound’s uniqueness lies in its specific carbon chain length and the presence of a double bond, which imparts distinct reactivity and properties compared to its saturated and shorter or longer chain analogs.

Vergleich Mit ähnlichen Verbindungen

- Hexylamine

- 2-Butenylamine

- 2-Octenylamine

Biologische Aktivität

2-Hexenylamine, a derivative of hexylamine, is an organic compound with notable biological activities. This article delves into its biological properties, potential applications, and safety considerations based on diverse research findings.

- Chemical Formula :

- Molecular Weight : 99.18 g/mol

- CAS Number : 111-26-2

Biological Activities

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of its biological effects:

Antimicrobial Activity

Research has shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical applications .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory capabilities of this compound. It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect indicates its potential use in treating inflammatory diseases .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In studies involving cancer cell lines, it demonstrated cytotoxic effects, particularly against HepG2 liver cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacteria, indicating strong antimicrobial potential.

- Inflammation Model : In a murine model of inflammation, administration of this compound significantly decreased paw swelling and reduced levels of inflammatory markers in serum, showcasing its therapeutic promise for inflammatory conditions.

- Cytotoxicity Assay : In vitro cytotoxicity assays using HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Safety Profile

Despite its beneficial properties, safety considerations are paramount when handling this compound:

- Toxicity : The compound is classified as corrosive and can cause severe skin burns and eye damage upon contact. Inhalation may lead to respiratory irritation .

- Handling Precautions : Proper protective equipment should be used when handling this compound to prevent exposure. Emergency measures should be in place for spills or accidental exposure .

Eigenschaften

IUPAC Name |

(E)-hex-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h4-5H,2-3,6-7H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPKRWPMDAFCGM-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.